[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine
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Overview
Description
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a compound that features a pyrazole ring and a morpholine ring. Pyrazoles are known for their wide range of biological activities, making them significant in medicinal chemistry . Morpholine derivatives are also important due to their pharmacological properties .
Preparation Methods
The synthesis of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves several steps. One common method includes the reaction of 3-methyl-1-propyl-1H-pyrazole with a suitable alkylating agent to introduce the morpholine moiety . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity . The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine can be compared with other similar compounds:
[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine: This compound has a phenyl group instead of a propyl group, which may affect its biological activity and solubility.
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(piperidin-4-yl)ethyl]amine: This compound has a piperidine ring instead of a morpholine ring, which may influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of the pyrazole and morpholine rings, which can confer distinct biological and chemical properties .
Properties
Molecular Formula |
C14H26N4O |
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Molecular Weight |
266.38 g/mol |
IUPAC Name |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C14H26N4O/c1-3-5-18-12-14(13(2)16-18)11-15-4-6-17-7-9-19-10-8-17/h12,15H,3-11H2,1-2H3 |
InChI Key |
YLXQOJPNTUOMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCCN2CCOCC2 |
Origin of Product |
United States |
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